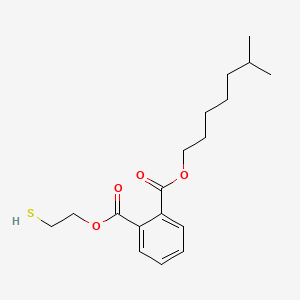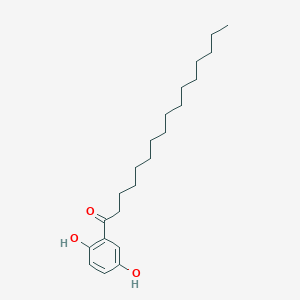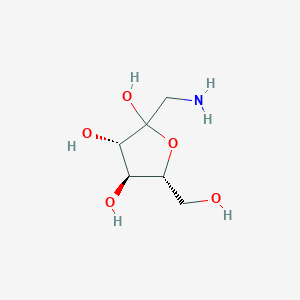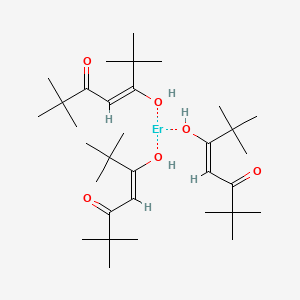
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Er(OCC(CH₃)₃CHCOC(CH₃)₃)₃. It is a pink powder or crystalline solid that is used in various scientific and industrial applications. The compound is known for its high purity and stability, making it suitable for research and development purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is typically synthesized by reacting erbium chloride with sodium 2,2,6,6-tetramethyl-3,5-heptanedionate in an appropriate solvent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction conditions, and thorough purification of the final product to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium(IV) compounds, while reduction may produce erbium(II) compounds. Substitution reactions result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of biological systems and as a probe for fluorescence imaging.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including optical and electronic devices
Wirkmechanismus
The mechanism by which Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves coordination with target molecules. The erbium ion interacts with various molecular targets, influencing their structure and function. The pathways involved depend on the specific application, such as catalysis or imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Erbium(III) acetylacetonate
- Erbium(III) chloride
- Erbium(III) nitrate
Uniqueness
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high stability and specific ligand structure, which provides distinct properties compared to other erbium compounds. Its high purity and well-defined coordination environment make it particularly valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C33H60ErO6 |
|---|---|
Molekulargewicht |
720.1 g/mol |
IUPAC-Name |
erbium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |
InChI-Schlüssel |
XXLBYBXANQKGKQ-QFVJJVGWSA-N |
Isomerische SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Er] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


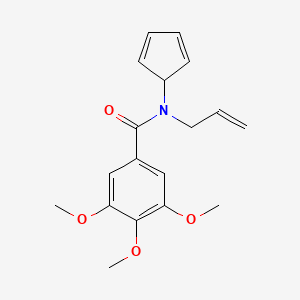
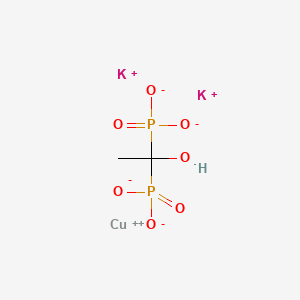
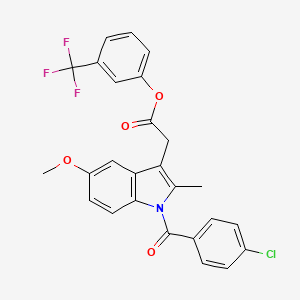
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
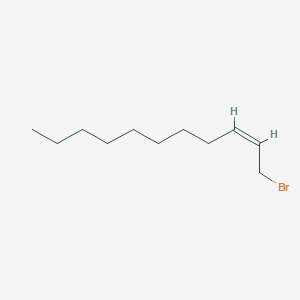
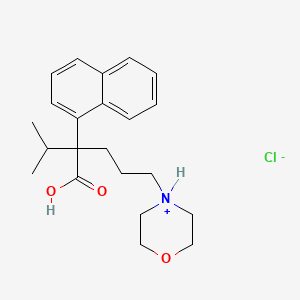
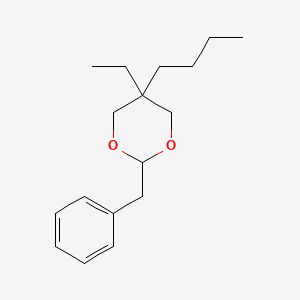
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
